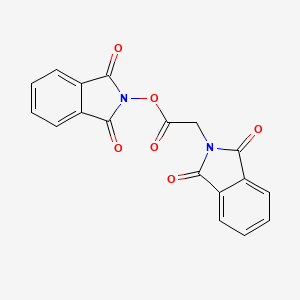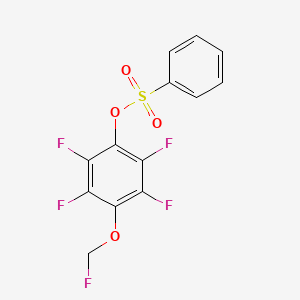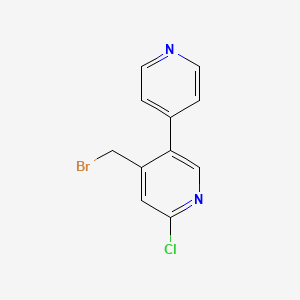
4-(Bromomethyl)-6-chloro-3,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-6-chloro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with bromomethyl and chloro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone or dichloromethane. The reaction is often carried out under controlled temperature conditions with constant stirring to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor. This method allows for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)-6-chloro-3,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the chloro group can yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions can yield various substituted bipyridines.
- Oxidation can produce bipyridine oxides.
- Reduction can lead to dechlorinated bipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-6-chloro-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and chloro groups. These groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
3,4-Bis(bromomethyl)furazan: Another compound with bromomethyl groups, used in the synthesis of heterocyclic compounds.
4-(Bromomethyl)benzoic acid: Used as an intermediate in pharmaceutical synthesis.
Uniqueness: 4-(Bromomethyl)-6-chloro-3,4’-bipyridine is unique due to its bipyridine core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of coordination compounds and materials with tailored properties.
Eigenschaften
Molekularformel |
C11H8BrClN2 |
|---|---|
Molekulargewicht |
283.55 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-chloro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-6-9-5-11(13)15-7-10(9)8-1-3-14-4-2-8/h1-5,7H,6H2 |
InChI-Schlüssel |
QHBVAVUYBGYSQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CN=C(C=C2CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


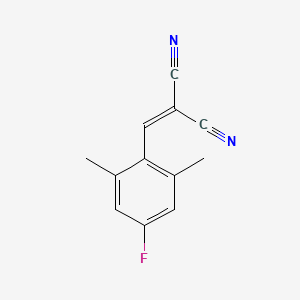
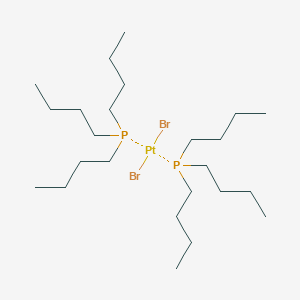


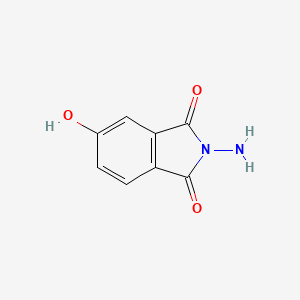
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)

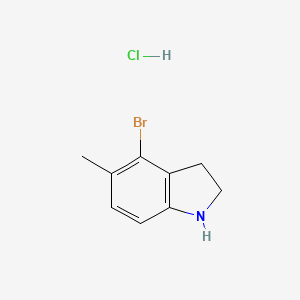
![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)
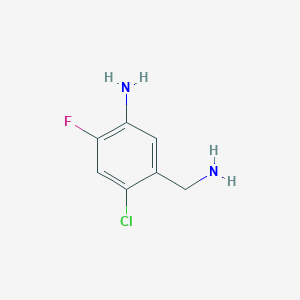
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
